4,7-Dibromo-6-methylquinoline
Description
4,7-Dibromo-6-methylquinoline (CAS: 1189107-21-8) is a halogenated quinoline derivative with the molecular formula C₁₀H₇Br₂N and a molar mass of 300.98 g/mol . Structurally, it features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with bromine substituents at positions 4 (pyridine ring) and 7 (benzene ring), along with a methyl group at position 6 (benzene ring) (Figure 1). This substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine serves as a reactive leaving group.
Properties
CAS No. |
1189107-21-8 |
|---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
4,7-dibromo-6-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |
InChI Key |
AOVWPMZACAEXQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)Br |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The bromine in this compound occupies position 4 on the pyridine ring, directly adjacent to the nitrogen, which reduces basicity compared to unsubstituted quinoline. In contrast, 4-Chloro-3,7-dibromo-6-methylquinoline has bromine at position 3 (pyridine) and chlorine at position 4, creating a more electron-deficient pyridine ring .
- Reactivity: Bromine’s higher leaving-group aptitude (vs. chlorine) makes this compound more reactive in cross-coupling reactions at positions 4 and 7.
- Molecular Weight: The additional chlorine and bromine in 4-Chloro-3,7-dibromo-6-methylquinoline increase its molar mass by ~34.5 g/mol, which could influence solubility and crystallization behavior.
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